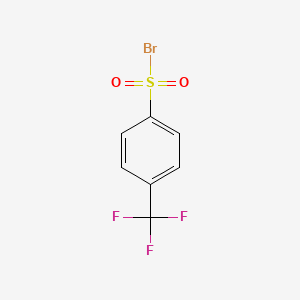

4-(Trifluoromethyl)benzenesulfonyl bromide

Description

Contextual Significance within Arylsulfonyl Halide Chemistry

Arylsulfonyl halides are a cornerstone class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters. wikipedia.org These functional groups are integral to a vast array of chemical structures, including many pharmaceutical agents, agrochemicals, and dyes. rsc.orgquora.com The general formula for these compounds is RSO₂X, where R is an aryl group and X is a halogen. wikipedia.org The reactivity of the sulfonyl halide is dictated by the electrophilicity of the sulfur atom, which is influenced by the nature of the aryl substituent and the halogen.

Within this context, 4-(Trifluoromethyl)benzenesulfonyl bromide holds a specialized position. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.comtcichemicals.com This strong inductive effect significantly increases the electrophilicity of the sulfur center in the sulfonyl bromide group, making it a highly reactive sulfonating agent. Compared to more common reagents like p-toluenesulfonyl chloride (TsCl), this compound offers enhanced reactivity, which can be advantageous in cases where substrates are less nucleophilic or sterically hindered.

The stability of sulfonyl halides generally decreases down the halogen group, from fluorides to iodides. wikipedia.org While sulfonyl chlorides are the most commonly used, sulfonyl bromides are more reactive. google.com This increased reactivity of the bromide leaving group, combined with the activating effect of the -CF₃ group, makes this compound a powerful, albeit less common, reagent for challenging sulfonylation reactions.

Historical Development and Evolution of Related Sulfonylation Reagents

The use of sulfonating agents dates back to the 19th century with early methods involving direct sulfonation using sulfuric acid. However, the development of more controlled and versatile reagents began with the introduction of sulfonyl chlorides. One of the most significant early developments was the use of chlorosulfonic acid for the direct chlorosulfonylation of aromatic rings, a method that provides direct access to a wide range of arylsulfonyl chlorides. rsc.org

Another classic approach is the oxidation and chlorination of thiols or related sulfur compounds. nih.gov Over time, the synthetic toolkit expanded to include reagents with varying reactivity and selectivity. P-toluenesulfonyl chloride (tosyl chloride, TsCl) and benzenesulfonyl chloride became the workhorses of organic synthesis for the formation of sulfonamides and for the protection of alcohol and amine functional groups.

The evolution of these reagents has been driven by the need to fine-tune reactivity and introduce specific electronic or steric properties into target molecules. In the mid-20th century, with the rise of fluorine chemistry, reagents incorporating fluorinated groups began to emerge. The introduction of the trifluoromethyl group offered a way to dramatically alter the electronic nature of molecules, enhancing properties like metabolic stability and lipophilicity in drug candidates. mdpi.comnih.gov This led to the development of reagents like 4-(trifluoromethyl)benzenesulfonyl chloride and its bromide analogue, which provide a means to install the electron-deficient triflyl group, thereby expanding the capabilities of sulfonylation chemistry. More recent developments have focused on milder, more functional-group-tolerant methods for synthesizing sulfonyl halides and their derivatives, including palladium-catalyzed approaches. rsc.orgnih.gov

Structural Features and their Academic Implications

The chemical behavior and utility of this compound are a direct result of its distinct structural components: the trifluoromethyl group, the aromatic ring, and the sulfonyl bromide functional group.

The Trifluoromethyl (-CF₃) Group : This is the most defining feature of the molecule. The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. tcichemicals.com This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, it makes the sulfur atom of the sulfonyl group highly electron-deficient. This enhanced electrophilicity is the primary reason for the reagent's high reactivity. In medicinal chemistry, the -CF₃ group is often used to increase lipophilicity and improve metabolic stability of drug molecules. mdpi.comnih.gov Its incorporation can also influence binding affinity to biological targets. mdpi.com

The Phenyl Ring : The benzene ring acts as a rigid scaffold connecting the activating -CF₃ group to the reactive sulfonyl bromide center. It transmits the electronic effects of the substituent to the functional group. Its planar structure also influences the steric environment around the reactive center.

The Sulfonyl Bromide (-SO₂Br) Group : The sulfonyl bromide is the reactive functional group responsible for the sulfonylation reaction. The sulfur-bromine bond is polarized, with the sulfur atom being the electrophilic site. Bromide is a better leaving group than chloride, which generally makes sulfonyl bromides more reactive than their corresponding sulfonyl chloride counterparts. wikipedia.org This heightened reactivity allows for reactions to proceed under milder conditions or with less reactive nucleophiles. Research has shown that sulfonyl bromides can be generated in situ from sulfonyl hydrazides or sodium sulfinates to readily form sulfonamides. researchgate.netresearchgate.net

The combination of these features makes this compound a reagent of significant academic interest for synthesizing molecules where a strongly electron-withdrawing sulfonyl group is required. Its use allows researchers to probe the effects of such groups on reaction mechanisms, physical properties, and biological activity.

Data Tables

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzenesulfonyl Halides and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 | C₇H₄ClF₃O₂S | 244.62 | 30-34 |

| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | C₈H₆BrF₃ | 239.03 | 29-33 |

| p-Toluenesulfonyl chloride | 98-59-9 | C₇H₇ClO₂S | 190.65 | 67-69 |

| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | 14.5 |

Note: Data for this compound is not widely available in standard databases, reflecting its status as a more specialized reagent. The data for its chloride analog and other related compounds are provided for comparison. Data sourced from sigmaaldrich.comfishersci.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)benzenesulfonyl bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDCWWAXVIYTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Benzenesulfonyl Bromide

Electrophilic Reactivity of the Sulfonyl Bromide Moiety

The reactivity of 4-(trifluoromethyl)benzenesulfonyl bromide is largely dictated by the sulfonyl bromide moiety, which serves as a potent electrophilic center. The sulfur atom, being bonded to two highly electronegative oxygen atoms and a bromine atom, bears a significant partial positive charge. This renders it susceptible to attack by a wide range of nucleophiles.

The primary reaction pathway involving the electrophilic sulfur center is nucleophilic substitution. In this process, a nucleophile attacks the tetracoordinate sulfur atom, leading to the displacement of the bromide anion, which is a good leaving group. The reaction generally proceeds via a mechanism analogous to the SN2 reaction at a carbon center, involving a trigonal bipyramidal transition state or intermediate. mdpi.com This transformation occurs with the inversion of the configuration at the sulfur atom. mdpi.com

A variety of nucleophiles can participate in this substitution, including amines, alcohols, thiols, and carbanions, leading to the formation of sulfonamides, sulfonic esters, thioesters, and sulfones, respectively. The general efficacy of this reaction makes this compound a valuable reagent for introducing the 4-(trifluoromethyl)phenylsulfonyl group into organic molecules.

Table 1: Examples of Nucleophilic Substitution Reactions This table presents hypothetical yet chemically plausible examples based on the known reactivity of sulfonyl halides.

| Nucleophile (Nu-H) | Product | Product Class |

| Ammonia (NH₃) | 4-(Trifluoromethyl)benzenesulfonamide | Sulfonamide |

| Ethanol (CH₃CH₂OH) | Ethyl 4-(trifluoromethyl)benzenesulfonate | Sulfonic Ester |

| Thiophenol (C₆H₅SH) | S-Phenyl 4-(trifluoromethyl)benzenethiosulfonate | Thiosulfonate |

| Sodium Azide (NaN₃) | 4-(Trifluoromethyl)benzenesulfonyl azide | Sulfonyl Azide |

The trifluoromethyl (-CF₃) group at the para-position of the benzene (B151609) ring plays a crucial role in modulating the reactivity of the sulfonyl bromide moiety. The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I). nih.govscispace.com This potent electron-withdrawing nature significantly enhances the electrophilic character of the adjacent functional groups. nih.govscispace.comtcichemicals.com

By withdrawing electron density from the aromatic ring, the -CF₃ group inductively pulls electron density away from the sulfonyl group. This effect increases the partial positive charge on the sulfur atom, making it more electron-deficient and, consequently, a harder electrophile. This heightened electrophilicity leads to an increased rate of reaction with nucleophiles compared to unsubstituted benzenesulfonyl bromide or analogues bearing electron-donating groups. nih.govscispace.com The presence of the trifluoromethyl group is a key feature in many pharmaceuticals, where it can enhance binding affinity and metabolic stability. mdpi.comnih.govmdpi.com

Radical-Mediated Reactions

Beyond its electrophilic character, this compound can also participate in reactions via radical intermediates. These pathways involve the homolytic cleavage of the sulfur-bromine bond to generate a 4-(trifluoromethyl)benzenesulfonyl radical.

The sulfur-bromine bond in this compound is relatively weak and can undergo homolysis upon initiation by heat, ultraviolet light (photolysis), or radical initiators. This process generates a highly reactive 4-(trifluoromethyl)benzenesulfonyl radical and a bromine radical.

Equation: CF₃-C₆H₄-SO₂Br → CF₃-C₆H₄-SO₂• + Br•

Photochemical methods, often employing visible light and a photocatalyst, are particularly effective for generating sulfonyl radicals under mild conditions from precursors like sulfonyl chlorides. organic-chemistry.orgrsc.orgresearchgate.netorganic-chemistry.org A similar principle applies to sulfonyl bromides. Research on polyfluoroarenesulfonyl bromides has shown that the S-Br bond can be cleaved to initiate radical reactions. fluorine1.ru

Once generated, the 4-(trifluoromethyl)benzenesulfonyl radical can engage in a variety of transformations, most notably radical addition reactions to unsaturated systems like alkenes and alkynes. nih.govresearchgate.net A prominent example is the synthesis of allylic sulfones through a radical addition-elimination mechanism. organic-chemistry.orgfluorine1.ru

In this reaction, the sulfonyl radical adds to the double bond of an allylic compound, such as allyl bromide. This addition forms a radical intermediate, which then eliminates a bromine radical to yield the stable allylic sulfone product. fluorine1.ru This process is a powerful method for forming carbon-sulfur bonds.

Mechanism for Allylic Sulfone Formation:

Initiation: CF₃-C₆H₄-SO₂Br → CF₃-C₆H₄-SO₂• + Br•

Addition: CF₃-C₆H₄-SO₂• + CH₂=CH-CH₂Br → CF₃-C₆H₄-SO₂-CH₂-C•H-CH₂Br

Elimination: CF₃-C₆H₄-SO₂-CH₂-C•H-CH₂Br → CF₃-C₆H₄-SO₂-CH₂-CH=CH₂ + Br•

This type of atom transfer radical addition-elimination (ATRE) reaction is a valuable synthetic tool. nih.gov

Table 2: Substrate Scope in Radical Addition-Elimination This table illustrates the potential scope of the reaction with various substituted allylic bromides, leading to diverse allylic sulfones.

| Allylic Bromide | Product |

| Allyl bromide | Allyl 4-(trifluoromethyl)phenyl sulfone |

| Crotyl bromide | Crotyl 4-(trifluoromethyl)phenyl sulfone |

| Cinnamyl bromide | Cinnamyl 4-(trifluoromethyl)phenyl sulfone |

| 3-Bromo-2-methylprop-1-ene | 2-Methylallyl 4-(trifluoromethyl)phenyl sulfone |

Electrochemical methods offer a green and efficient alternative for generating radical species without the need for chemical initiators or oxidants. nih.govorganic-chemistry.org Sulfonyl radicals can be generated electrochemically, typically through the reduction of sulfonyl halides or the oxidation of sulfinate salts. organic-chemistry.orgrsc.org

In the case of this compound, cathodic reduction could be employed to generate the desired sulfonyl radical. The process would involve the transfer of an electron to the molecule, leading to the cleavage of the S-Br bond. Studies on the electrochemical reduction of substituted benzenesulfonyl chlorides have shown that the process can proceed through a stepwise or concerted electron transfer mechanism to cleave the sulfur-halogen bond and form a sulfinyl radical. scholaris.ca A similar pathway is plausible for the bromide analogue.

Proposed Cathodic Reduction: CF₃-C₆H₄-SO₂Br + e⁻ → [CF₃-C₆H₄-SO₂Br]•⁻ → CF₃-C₆H₄-SO₂• + Br⁻

This electrochemically generated radical can then be used in subsequent synthetic transformations, such as the Minisci-type trifluoromethylation of heterocycles or addition to alkenes. nih.govrsc.org The use of pulsed electrosynthesis can help overcome challenges like electrode passivation. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.com While aryl halides are the most common coupling partners, compounds like this compound offer an alternative pathway through the activation of the sulfur-bromine bond. These reactions often proceed via a desulfitative mechanism, where sulfur dioxide is extruded.

Desulfitative Arylation Pathways (as applied to analogous sulfonyl chlorides)

Desulfitative arylation serves as a powerful tool for constructing biaryl motifs, avoiding the need for pre-functionalized organometallic reagents often required in traditional cross-coupling reactions like the Suzuki or Negishi couplings. chemrevlett.com Aryl sulfonyl chlorides, analogous to the bromide counterpart, have gained significant attention as readily accessible, non-toxic, and stable aryl sources for these transformations. chemrevlett.com

The general pathway involves the coupling of an aryl sulfonyl halide with a C-H bond of another aromatic or heteroaromatic compound, catalyzed by a palladium complex. This process effectively forges a new aryl-aryl bond with the extrusion of sulfur dioxide (SO₂). For instance, palladium catalysts have been successfully employed to promote the desulfitative coupling between various pyrroles and aryl sulfonyl chlorides, yielding C2-arylated pyrroles in good to excellent yields. chemrevlett.com These reactions highlight the utility of sulfonyl halides as viable alternatives to aryl halides in C-H arylation chemistry. chemrevlett.com

The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a heterogeneous catalyst like palladium on activated carbon (Pd/C), often in the presence of a base and an additive. chemrevlett.com

Table 1: Examples of Palladium-Catalyzed Desulfitative Arylation with Aryl Sulfonyl Chlorides

| Aryl Sulfonyl Chloride | Coupling Partner | Catalyst | Product | Yield (%) |

| 4-Toluenesulfonyl chloride | Pyrrole | Pd/C | 2-(p-tolyl)-1H-pyrrole | 92 |

| Benzenesulfonyl chloride | N-Methylpyrrole | Pd(OAc)₂ | 1-Methyl-2-phenyl-1H-pyrrole | 85 |

| 4-Methoxybenzenesulfonyl chloride | Indole | Pd(OAc)₂ | 2-(4-methoxyphenyl)-1H-indole | 78 |

Mechanistic Aspects of Catalytic Activation

The mechanism of palladium-catalyzed desulfitative cross-coupling reactions is believed to proceed through a catalytic cycle involving several key steps. While the exact mechanism can vary depending on the substrates and reaction conditions, a generally accepted pathway for sulfonyl halides is as follows:

Generation of Active Catalyst : If a Pd(II) precatalyst like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species. acs.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the sulfur-halide (S-Br or S-Cl) bond of the 4-(trifluoromethyl)benzenesulfonyl halide. This is a crucial step that initiates the catalytic cycle, forming an arylpalladium(II) sulfonyl complex. chemrevlett.com

Sulfur Dioxide Extrusion : The resulting palladium complex is often unstable and readily extrudes a molecule of sulfur dioxide (SO₂). This desulfitation step generates a key arylpalladium(II) halide intermediate, which is the active species for the subsequent coupling step. chemrevlett.comresearchgate.net

C-H Activation/Transmetalation : The arylpalladium(II) intermediate then reacts with the coupling partner. In direct C-H arylation, this involves an electrophilic palladation or a concerted metalation-deprotonation step on the other aromatic ring. chemrevlett.com

Reductive Elimination : The final step is the reductive elimination from the resulting diarylpalladium(II) complex. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Some studies suggest that under certain conditions, a radical pathway may also be operative. chemrevlett.com The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity by modulating the electronic and steric properties of the metal center. nih.gov

Reactivity of the Aromatic Ring

The aromatic ring of this compound possesses two key reactive sites: the C-H bonds available for electrophilic substitution and the C-Br bond which, though not the primary focus of this compound's reactivity (the SO₂Br group being more labile), could potentially participate in certain coupling reactions under specific conditions. The reactivity is heavily influenced by the electronic properties of the two substituents: the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the sulfonyl bromide (-SO₂Br) group.

Electrophilic Aromatic Substitution with Deactivating Trifluoromethyl Group

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The rate and regioselectivity of EAS are dictated by the substituents present on the ring. Both the trifluoromethyl (-CF₃) group and the sulfonyl bromide (-SO₂Br) group are powerful electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making the reaction significantly slower compared to benzene. libretexts.orgmsu.edu

The -CF₃ group is a meta-directing deactivator. This is due to its strong inductive electron-withdrawing effect, which destabilizes the positively charged intermediate (arenium ion) formed during the attack of an electrophile, particularly when the attack is at the ortho or para positions. libretexts.org Consequently, electrophilic attack occurs preferentially at the meta position relative to the -CF₃ group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CF₃ | Strong Inductive Withdrawal (-I) | Strongly Deactivating | Meta |

| -SO₂Br | Strong Inductive (-I) & Resonance (-M) Withdrawal | Strongly Deactivating | Meta |

Aryl Coupling Reactions Involving the Aromatic Ring (e.g., Grignard reactions of related bromides)

While the sulfonyl bromide group is the more reactive site for many transformations, the carbon-bromine bond on the aromatic ring of a related compound like 4-bromotrifluoromethylbenzene can be utilized for aryl coupling reactions. A prime example is the formation of a Grignard reagent. mnstate.edu

The reaction of 4-bromotrifluoromethylbenzene with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide. libretexts.org

Reaction Scheme: CF₃-C₆H₄-Br + Mg → CF₃-C₆H₄-MgBr

This organomagnesium compound contains a highly nucleophilic carbon atom and serves as a potent precursor in various synthetic applications, particularly for forming new carbon-carbon bonds. google.com It can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the 4-(trifluoromethyl)phenyl group into other molecules. mnstate.edu However, the preparation of trifluoromethylphenyl Grignard reagents can be hazardous and requires careful temperature control due to potential exothermic side reactions. orgsyn.org

This reactivity pathway demonstrates that, under the appropriate conditions, the aryl halide functionality of similar structures can be selectively targeted for cross-coupling, distinct from the reactivity of the sulfonyl halide group.

Computational and Theoretical Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. researchgate.net Such studies can elucidate the role of the trifluoromethyl group and help rationalize experimental observations.

The trifluoromethyl (-CF₃) group exerts a profound influence on molecular reactivity due to its strong electron-withdrawing nature. DFT studies have been employed to analyze the effect of the -CF₃ group on the reactivity and selectivity of various reactions. researchgate.netdocumentsdelivered.com These studies can quantify global and local reactivity indices, such as electrophilicity and nucleophilicity, providing a theoretical framework to predict reaction outcomes. For instance, theoretical analyses have shown that the -CF₃ group can increase the reactivity of adjacent functional groups towards certain nucleophilic or cycloaddition pathways by lowering the energy of the transition state. researchgate.net

In the context of intermolecular interactions, computational studies have revealed that the fluorine atoms of the -CF₃ group can participate in various weak interactions, such as C-H···F hydrogen bonds. researchgate.net These interactions can play a significant role in the stabilization of crystal packing and influence the solid-state properties of the compound. researchgate.net

For palladium-catalyzed reactions, theoretical studies can model the entire catalytic cycle, including the oxidative addition, extrusion, and reductive elimination steps. This allows for the determination of transition state energies and reaction intermediates, providing a detailed understanding of the reaction mechanism and the factors controlling its efficiency and selectivity.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for exploring the mechanisms of complex chemical reactions. researchgate.net By solving the Schrödinger equation for a given molecular system, DFT can accurately predict the geometries of reactants, products, and intermediates, as well as the transition states that connect them. This allows for a detailed mapping of the potential energy surface of a reaction, revealing the most favorable pathway from reactants to products.

In the context of arylsulfonyl halides, DFT calculations have been instrumental in distinguishing between different possible reaction mechanisms, most notably the concerted SN2-type displacement and the stepwise addition-elimination pathway. For nucleophilic substitution at the sulfonyl sulfur, the nature of the attacking nucleophile, the leaving group, and the solvent all play critical roles in determining the operative mechanism.

Theoretical investigations on the identity exchange reactions of methanesulfonyl halides have shown that the potential energy surface can vary significantly. For instance, the fluoride (B91410) exchange reaction in methanesulfonyl fluoride is suggested to proceed via an addition-elimination mechanism, characterized by a triple-well potential energy surface with a stable pentacoordinate intermediate. nih.gov Conversely, the chloride exchange in methanesulfonyl chloride follows a more classical SN2 pathway, represented by a double-well potential energy surface. nih.gov DFT studies on arenesulfonyl chlorides have similarly indicated that the identity chloride exchange reaction proceeds through a synchronous SN2 mechanism. mdpi.com

For this compound, it is plausible that its reactions with various nucleophiles could also proceed through these distinct pathways. A hypothetical reaction pathway for the nucleophilic substitution of this compound with a generic nucleophile (Nu-) is depicted below, illustrating both the concerted (SN2) and stepwise (addition-elimination) mechanisms.

| Step | SN2 Mechanism | Addition-Elimination Mechanism |

| 1 | The nucleophile attacks the sulfur atom, and the bromide ion departs in a single, concerted step. | The nucleophile attacks the sulfur atom to form a trigonal bipyramidal intermediate. |

| 2 | A single transition state is involved. | The intermediate is a true energy minimum on the potential energy surface. |

| 3 | - | The bromide ion is expelled from the intermediate in a second step. |

DFT calculations would be essential to determine which of these pathways is energetically more favorable for a given nucleophile and reaction conditions. The calculations would involve optimizing the geometries of all stationary points (reactants, products, intermediates, and transition states) and calculating their corresponding energies.

Transition State Analysis and Energy Landscapes

A key strength of DFT is its ability to locate and characterize transition states, which are the highest energy points along a reaction coordinate. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes, offering profound insights into the reaction mechanism. For instance, in an SN2 reaction at the sulfonyl center, the transition state would feature a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the outgoing leaving group in apical positions.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in controlling the reaction rate. By comparing the activation energies of competing pathways, one can predict the major product of a reaction.

The collection of all reactants, intermediates, transition states, and products, along with their relative energies, constitutes the energy landscape of a reaction. A simplified, hypothetical energy landscape for the nucleophilic substitution of this compound is presented below. This diagram illustrates the energetic differences between the SN2 and addition-elimination pathways.

| Species | Relative Energy (SN2 Pathway) | Relative Energy (Addition-Elimination Pathway) |

| Reactants | 0 kcal/mol | 0 kcal/mol |

| Transition State 1 | +20 kcal/mol | +15 kcal/mol |

| Intermediate | - | -5 kcal/mol |

| Transition State 2 | - | +18 kcal/mol |

| Products | -10 kcal/mol | -10 kcal/mol |

Note: The energy values in the table are hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous DFT calculations.

In this hypothetical scenario, the addition-elimination pathway is favored due to a lower activation energy for the initial nucleophilic attack. The stability of the pentacoordinate intermediate also plays a significant role in making this pathway more accessible. Natural Bond Orbital (NBO) analysis of the transition states in similar systems has revealed substantial charge transfer interactions, which contribute to their stabilization. nih.gov The strong electropositive nature of the sulfur center in sulfonyl halides enhances these interactions. nih.gov

Applications in Advanced Organic Synthesis

As a Sulfonylation Reagent

The primary application of 4-(trifluoromethyl)benzenesulfonyl bromide is as a reagent for introducing the 4-(trifluoromethyl)phenylsulfonyl group, often referred to as a "triflyl" or "brosyl" analogue, onto various nucleophiles. The electron-withdrawing nature of the trifluoromethyl group makes the sulfur atom highly electrophilic, facilitating reactions with a wide range of nucleophilic partners.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrobromic acid byproduct. ekb.eg The choice of solvent and base can be tailored to the specific amine substrate. A metal-free oxidative coupling process has been described where a sodium sulfinate is first converted to the corresponding sulfonyl bromide, which then reacts with an amine to produce the desired sulfonamide in good yields. ekb.eg

| Amine Substrate | Base/Conditions | Product | Reference |

|---|---|---|---|

| Aniline | Triethylamine (TEA), THF | N-phenyl-4-(trifluoromethyl)benzenesulfonamide | ekb.eg |

| Piperidine | Pyridine, DCM | 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidine | ekb.eg |

| Benzylamine | Potassium Carbonate, Acetonitrile | N-benzyl-4-(trifluoromethyl)benzenesulfonamide | nih.gov |

| Pyrrolidine | TEA, DCM, 0 °C to RT | 1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine | ekb.eg |

Formation of Sulfonates and Sulfonyl Esters

In a similar fashion to sulfonamide formation, this compound reacts with alcohols and phenols to yield sulfonate esters. This reaction, often conducted in the presence of a non-nucleophilic base, provides a method for protecting hydroxyl groups or converting them into good leaving groups for subsequent nucleophilic substitution reactions. The resulting 4-(trifluoromethyl)benzenesulfonates are highly valued for their increased reactivity compared to tosylates or mesylates, a direct consequence of the strong electron-withdrawing trifluoromethyl group. New trifluoromethoxylating agents, such as trifluoromethyl arylsulfonates, have been reported for the dehydroxylative trifluoromethoxylation of alcohols. bohrium.com

| Alcohol/Phenol Substrate | Base/Conditions | Product | Reference |

|---|---|---|---|

| Phenol | Pyridine, DCM | Phenyl 4-(trifluoromethyl)benzenesulfonate | bohrium.com |

| Methanol | Triethylamine, Ether | Methyl 4-(trifluoromethyl)benzenesulfonate | bohrium.com |

| Cyclohexanol | Pyridine, 0 °C | Cyclohexyl 4-(trifluoromethyl)benzenesulfonate | bohrium.com |

| Benzyl alcohol | DMAP, DCM | Benzyl 4-(trifluoromethyl)benzenesulfonate | nih.gov |

Preparation of Sulfones (e.g., from activated alkenes)

This compound serves as a precursor for the formation of sulfones through its reaction with various carbon nucleophiles or via radical addition pathways. One significant application is the sulfonylation of activated alkenes, such as styrenes or acrylates. researchgate.net These reactions can be initiated by light or a radical initiator, leading to the addition of the 4-(trifluoromethyl)phenylsulfonyl radical across the double bond. chemrxiv.org Alternatively, in the presence of a Lewis acid or under specific catalytic conditions, the sulfonyl bromide can participate in conjugate addition reactions with α,β-unsaturated systems to afford the corresponding β-sulfonyl compounds. researchgate.netenamine.net

| Alkene Substrate | Conditions | Product Type | Reference |

|---|---|---|---|

| Styrene | AIBN, Toluene, 80 °C | β-Styryl sulfone | researchgate.net |

| Methyl Acrylate | Cu(I) catalyst, amine base | β-Sulfonyl ester | enamine.net |

| 1-Octene | Photoredox catalyst, visible light | Alkyl sulfone | chemrxiv.org |

| Cyclohexene | Radical initiator (e.g., benzoyl peroxide) | Cyclohexyl sulfone | nih.gov |

As a Building Block for Functionalized Molecules

Beyond its role as a simple sulfonylation agent, this compound is employed as a key building block for constructing more complex and functionally diverse organic molecules. The resulting sulfonyl-containing products often serve as intermediates for further synthetic transformations.

Preparation of β-Sulfone Esters and Amides

The synthesis of β-sulfone esters and amides is a notable application that highlights the utility of this reagent. These motifs are valuable in organic synthesis and can be prepared by the reaction of this compound with α,β-unsaturated esters or amides. A related, environmentally friendly approach utilizes 4-(trifluoromethyl)benzenesulfonohydrazide for the efficient sulfonylation of activated alkenes in water under mild, catalyst-free conditions to yield mono-substituted ethyl sulfones. enamine.net This methodology provides access to β-sulfone esters and amides, which are versatile intermediates. enamine.net

| Substrate | Conditions | Product Class | Reference |

|---|---|---|---|

| Ethyl acrylate | Base-catalyzed conjugate addition | β-Sulfone ester | enamine.net |

| Acrylamide | Radical addition | β-Sulfone amide | enamine.net |

| Methyl methacrylate | Lewis acid promotion | β-Sulfone ester | researchgate.net |

| N-Phenylacrylamide | Catalyst-free, water | β-Sulfone amide | enamine.net |

Synthesis of Complex Organic Scaffolds (e.g., piperazine (B1678402) derivatives)

In the construction of complex molecular architectures, particularly those of pharmaceutical interest, this compound is used to incorporate the trifluoromethyl-substituted benzenesulfonyl group onto heterocyclic scaffolds like piperazine. The reaction involves the nucleophilic attack of one of the piperazine nitrogens on the sulfonyl bromide, forming a stable sulfonamide linkage. acs.orgresearchgate.net This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds, as the piperazine ring is a common feature in drug design. nih.govfrontiersin.org The resulting N-sulfonylpiperazine derivatives can be further functionalized at the second nitrogen atom, allowing for the creation of diverse chemical libraries. nih.gov

| Piperazine Derivative | Base/Solvent | Product Scaffold | Reference |

|---|---|---|---|

| Piperazine | Triethylamine, Dichloromethane | 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazine | acs.org |

| 1-Methylpiperazine | Pyridine, THF | 1-Methyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine | nih.gov |

| 1-Phenylpiperazine | Potassium Carbonate, DMF | 1-Phenyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine | researchgate.net |

| 1-(2-Pyridyl)piperazine | Diisopropylethylamine, Acetonitrile | 1-(2-Pyridyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine | acs.org |

Role in the Construction of Pharmaceutical Intermediates

The structural motifs derived from 4-(trifluoromethyl)benzenesulfonyl halides are integral to various pharmaceutical intermediates, particularly in the synthesis of complex heterocyclic systems. One of the key applications is in palladium-catalyzed desulfinative cross-coupling reactions. This method allows for the formation of carbon-carbon bonds by using the sulfonyl group as a removable linker.

For instance, 4-(trifluoromethyl)benzenesulfonyl chloride serves as a precursor for synthesizing β-arylated thiophenes and 2,5-diarylated pyrroles. sigmaaldrich.com These five-membered heterocyclic rings are common scaffolds in medicinal chemistry. In this process, the sulfonyl chloride first reacts to form a sulfone, which then undergoes a palladium-catalyzed reaction where the sulfonyl group is eliminated to create a new aryl-heteroaryl bond. sigmaaldrich.comrsc.org

Another significant application is in the synthesis of vinyl sulfones. These compounds are valuable intermediates, acting as Michael acceptors and precursors for a variety of functional groups. The reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with N-vinylpyrrolidinone, under visible-light photoredox catalysis, yields the corresponding E-vinyl sulfone, demonstrating a modern and efficient approach to this important class of intermediates. sigmaaldrich.comrsc.orgscripps.edu

| Reaction Type | Substrates | Product Class | Significance |

| Palladium-Catalyzed Desulfinative Arylation | Thiophenes, Pyrroles | β-Arylated Thiophenes, 2,5-Diarylated Pyrroles | Construction of complex heterocyclic scaffolds common in pharmaceuticals. sigmaaldrich.com |

| Visible-Light Photoredox Catalysis | N-vinylpyrrolidinone | E-vinyl sulfones | Access to versatile Michael acceptors and synthetic intermediates. sigmaaldrich.comacs.org |

In the Synthesis of Fluorinated Compounds

The primary role of this compound is to act as a source of the 4-(trifluoromethyl)phenylsulfonyl moiety, a common structural unit in many fluorinated compounds. The presence of the trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule.

Introduction of the 4-(Trifluoromethyl)phenylsulfonyl Moiety

The most direct application of this compound or chloride is in sulfonylation reactions. This involves the reaction with nucleophiles such as alcohols or amines to form the corresponding sulfonic acid esters (sulfonates) and sulfonamides, respectively. These reactions are fundamental in organic chemistry for installing the sulfonyl group, which can serve as a stable functional group or a reactive leaving group in subsequent transformations.

The 4-(trifluoromethyl)phenylsulfonyl group is particularly valued for its electronic properties. The strong electron-withdrawing nature of both the sulfonyl group and the trifluoromethyl group makes the resulting sulfonates excellent leaving groups in nucleophilic substitution and elimination reactions.

| Reaction | Nucleophile | Product | Bond Formed |

| Sulfonylation | Alcohols (R-OH) | Sulfonate Ester (R-OSO₂Ar) | S-O |

| Sulfonylation | Amines (R-NH₂) | Sulfonamide (R-NHSO₂Ar) | S-N |

Pathways to Trifluoromethylated Thiolation Derivatives

While sulfonyl halides are not direct thiolating agents, they serve as crucial starting materials for the synthesis of compounds used in trifluoromethylthiolation. A notable pathway involves the conversion of a sulfonyl chloride into a trifluoromethyl thiolsulfonate. researchgate.net This transformation can be achieved through a one-pot tandem reaction involving the sulfonyl chloride and a trifluoromethylsulfanylamide. In this process, a sulfinate is generated in situ from the sulfonyl chloride, which then reacts with an electrophilic "CF3S+" source to yield the final thiolsulfonate product. researchgate.net

These trifluoromethyl thiolsulfonates are valuable reagents for introducing the trifluoromethylthio (SCF3) group into organic molecules, a functionality of growing interest in materials science and pharmaceutical chemistry.

Development of Trifluoromethylated Organometallic Reagents

Benzenesulfonyl halides are not typically used as precursors for the direct formation of common organometallic reagents like Grignard or organolithium reagents. The standard and more chemically viable route to trifluoromethylated organometallic reagents, such as trifluoromethylphenyl magnesium halides, involves the reaction of magnesium metal with the corresponding aryl halide (e.g., chlorobenzotrifluoride or bromobenzotrifluoride). researchgate.netlookchem.comgoogle.com

Research has shown that the formation of these Grignard reagents can be facilitated by the presence of lithium chloride (LiCl), which helps to activate the magnesium and promote the insertion into the carbon-halogen bond. researchgate.net The resulting trifluoromethylphenyl Grignard reagents are powerful nucleophiles used to create new carbon-carbon bonds. For example, they react readily with electrophiles like carboxylic anhydrides to produce trifluoromethyl-substituted aromatic ketones. researchgate.net Although this pathway does not start with this compound, it represents the established method for producing the organometallic reagents that bear this important fluorinated moiety.

| Reagent Type | Precursor | Key Conditions | Application |

| Grignard Reagent | Halogenated Benzotrifluoride | Magnesium (Mg), LiCl | Nucleophilic acylation, alkylation. researchgate.netlookchem.com |

| Organolithium Reagent | Halogenated Benzotrifluoride | n-Butyllithium | Formation of C-C bonds with various electrophiles. |

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 4-(Trifluoromethyl)benzenesulfonyl bromide. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic region of the spectrum is of primary interest. The benzene (B151609) ring is para-substituted with a trifluoromethyl (-CF₃) group and a sulfonyl bromide (-SO₂Br) group. This substitution pattern leads to a characteristic AA'BB' spin system.

Table 1: Expected ¹H NMR Chemical Shifts for the Aromatic Protons of this compound

| Proton Environment | Expected Chemical Shift (δ) ppm | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic H (ortho to -SO₂Br) | ~8.1-8.3 | Doublet (d) | 2H |

| Aromatic H (ortho to -CF₃) | ~7.9-8.0 | Doublet (d) | 2H |

Note: The expected values are based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. In this compound, four distinct signals are expected for the aromatic carbons, in addition to the signal for the trifluoromethyl carbon.

The carbon atom attached to the sulfonyl bromide group (ipso-carbon) and the carbon attached to the trifluoromethyl group are quaternary and will appear as weak signals. The trifluoromethyl carbon signal will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The aromatic C-F coupling can also be observed for the carbons of the benzene ring. rsc.org The chemical shifts are influenced by the electron-withdrawing nature of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ) ppm | Key Feature |

|---|---|---|

| Aromatic C (ipso to -SO₂Br) | ~140-145 | Quaternary |

| Aromatic C (ortho to -SO₂Br) | ~128-130 | CH |

| Aromatic C (ortho to -CF₃) | ~126-127 | CH, may show quartet splitting (⁴JCF) |

| Aromatic C (ipso to -CF₃) | ~135-138 | Quaternary, quartet splitting (²JCF) |

| Trifluoromethyl (-CF₃) | ~122-125 | Quartet splitting (¹JCF) |

Note: Predicted values are derived from data on analogous compounds and established substituent effects.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the -CF₃ group is sensitive to the electronic environment of the aromatic ring. In compounds containing the 4-(trifluoromethyl)phenyl moiety, the ¹⁹F chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.org For the closely related 4-(Trifluoromethyl)benzenesulfonyl fluoride (B91410), the trifluoromethyl group signal is observed at approximately -63.89 ppm. A similar value is anticipated for the sulfonyl bromide derivative.

Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting ¹⁹F NMR chemical shifts. nih.govresearchgate.net These calculations can model the local electronic environment around the fluorine nuclei and provide a predicted chemical shift that can be compared with experimental data to confirm the structure. The sensitivity of the ¹⁹F chemical shift also makes it a valuable probe for studying intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key absorptions are expected for the sulfonyl halide, trifluoromethyl, and substituted benzene ring moieties.

The sulfonyl group (-SO₂) gives rise to two strong, characteristic stretching bands: an asymmetric stretch (νas) typically found between 1360-1390 cm⁻¹ and a symmetric stretch (νs) between 1170-1200 cm⁻¹. The C-F bonds of the trifluoromethyl group exhibit strong absorption bands in the 1350-1100 cm⁻¹ region, which may overlap with the sulfonyl stretches. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| -SO₂ Asymmetric Stretch | 1390-1360 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| -SO₂ Symmetric Stretch | 1200-1170 | Strong |

| C-F Stretches (-CF₃) | 1350-1100 | Strong |

| S-Br Stretch | ~400-500 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, it provides additional information about the molecular structure.

In this compound, the symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The symmetric stretch of the -SO₂ group and the breathing modes of the benzene ring are typically strong Raman scatterers. researchgate.net The vibrations of the C-S and S-Br bonds are also expected to be Raman active. Computational studies on similar molecules, such as 4-(trifluoromethyl)benzylbromide, have been used to assign specific vibrational modes in both IR and Raman spectra, aiding in a complete vibrational analysis. sigmaaldrich.comsigmaaldrich.com

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of this compound, this technique elucidates the molecular conformation and the intricate packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) analysis of derivatives, particularly sulfonamides formed from this compound, reveals detailed information about their solid-state structures. Although data for the parent sulfonyl bromide is not extensively detailed, studies on analogous aromatic sulfonamides and compounds containing the trifluoromethylphenyl moiety provide a clear picture of the expected structural features. These studies typically identify the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.

For instance, various benzenesulfonamide (B165840) derivatives have been crystallized and analyzed, showing a range of crystal systems from triclinic to monoclinic and tetragonal. mkjc.inresearchgate.netmdpi.com A study on 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide, a compound containing a related trifluoromethylphenyl group, found it crystallizes in the tetragonal P-421c space group. researchgate.net This information is foundational for understanding the symmetry and density of the crystalline material.

Below is a table summarizing crystallographic data for representative benzenesulfonamide derivatives, illustrating the type of information obtained from SC-XRD studies.

| Compound/Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |

| A Benzene Sulfonamide Derivative (C31H23ClN2O4S2) | Triclinic | P-1 | a = 9.1558(5) Å, b = 9.9077(5) Å, c = 16.1367(8) Å, α = 91.329(3)°, β = 98.192(3)°, γ = 101.108(3)° | mkjc.in |

| 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide | Tetragonal | P-421c | a = 21.6531(3) Å, c = 8.1968(2) Å | researchgate.net |

| N-(4-Bromophenyl)-4-methoxybenzenesulfonamide | Monoclinic | P21/c | a = 12.031(2) Å, b = 9.387(1) Å, c = 12.821(2) Å, β = 108.85(1)° | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The supramolecular architecture of crystals is governed by a network of non-covalent intermolecular interactions. In derivatives of this compound, particularly amides, hydrogen bonds are a dominant feature. Typically, the N-H group of the sulfonamide acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (SO₂) act as acceptors, leading to the formation of robust N-H···O hydrogen bonds. researchgate.netresearchgate.net These interactions often link molecules into dimers or infinite chains, forming polar layers within the crystal structure. researchgate.net

Halogen bonding is another critical interaction, particularly given the presence of bromine in the parent compound and the fluorine atoms of the trifluoromethyl group. nsf.gov In the crystal structures of related 4-halobenzenesulfonamides, interlayer halogen bonds of the type Br···O have been observed, which help to stabilize the crystal packing. researchgate.net Furthermore, the trifluoromethyl group can participate in weaker C-H···F or F···F contacts. In related structures, interactions involving bromide ions, such as C-H···Br⁻, have also been identified as significant contributors to the crystal's stability. researchgate.net

Advanced Computational Chemistry Studies

Computational chemistry provides a powerful lens to examine molecular properties that can be difficult to measure experimentally. Through quantum chemical calculations, a detailed understanding of the electronic structure and energetic landscape of this compound and its derivatives can be achieved.

Electronic structure analysis offers deep insights into the reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com For aromatic sulfonamides, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the sulfonyl group, indicating the pathways for electronic transitions. nih.govglobalresearchonline.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict reactivity sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential: red regions indicate electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential) that are prone to nucleophilic attack. scholarsresearchlibrary.com For a molecule like this compound, the oxygen atoms of the sulfonyl group and the fluorine atoms of the CF₃ group would be expected to be electron-rich (red/yellow), while the hydrogen atoms of the benzene ring and the area around the sulfur atom would be electron-deficient (blue). mkjc.in

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to compute a wide array of molecular properties with high accuracy. nih.govepstem.net These calculations begin by optimizing the molecule's geometry to find its lowest energy conformation, from which parameters like bond lengths, bond angles, and dihedral angles are determined. epstem.net

Other calculated properties include:

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which aids in the interpretation of experimental data. globalresearchonline.net

Thermodynamic Properties: Calculation of parameters such as entropy, enthalpy, and heat capacity. globalresearchonline.net

Electronic Properties: Determination of dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding a molecule's response to an electric field and its potential in nonlinear optics. scholarsresearchlibrary.com

The table below lists examples of quantum chemical descriptors calculated for sulfonamide derivatives using DFT methods.

| Property | Description | Typical Method | Reference |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT/B3LYP | nih.govglobalresearchonline.net |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | DFT | nih.gov |

| Electronegativity (χ) | Measures the power of an atom to attract electrons. | DFT | nih.gov |

| Dipole Moment | Indicates the overall polarity of the molecule. | DFT | epstem.net |

This table is interactive. Click on the headers to sort the data.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.orgmdpi.com The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show different types of intermolecular contacts. A normalized contact distance (d_norm) map highlights regions of significant interaction; short contacts (like hydrogen and halogen bonds) appear as distinct red spots. mdpi.comnih.gov

Building on this, energy framework analysis calculates the interaction energies between molecules in the crystal and visualizes them as a framework of cylinders connecting molecular centroids. mkjc.inmdpi.com The thickness of the cylinders is proportional to the strength of the interaction. This method separates the total interaction energy into electrostatic, polarization, dispersion, and repulsion components, providing a clear and quantitative picture of the forces that stabilize the crystal structure. mdpi.com Typically, dispersion forces are found to be the dominant stabilizing component in the crystal packing of such organic molecules. nih.gov

Sustainable Chemistry and Emerging Methodologies

Development of Eco-Friendly Synthetic Routes

The pursuit of green chemistry has led to the exploration of more environmentally benign reagents and synthetic pathways. While traditional routes to sulfonyl halides often involve harsh conditions and reagents, modern approaches are shifting towards milder and safer alternatives. A key development in this area is the use of sulfonyl hydrazides as eco-friendly precursors for the sulfonyl group. For instance, 4-(Trifluoromethyl)benzenesulfonohydrazide has been identified as a versatile and environmentally friendly reagent for synthesizing various sulfur-containing compounds under mild, and often catalyst-free or metal-free, conditions. enamine.net This trend signifies a move away from more hazardous starting materials for creating sulfonyl derivatives.

The "eco-friendly" aspect of a synthesis can also relate to the brominating agent used. General research into green bromination highlights the development of alternatives to elemental bromine, which is hazardous and corrosive. The use of solid, stable brominating agents that are safer to handle and produce less toxic waste is a key strategy in making the synthesis of compounds like 4-(Trifluoromethyl)benzenesulfonyl bromide more sustainable. cambridgescholars.com

Water as a Solvent in Synthesis

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Its application in organic synthesis, however, can be challenging due to the poor solubility of many organic reagents. Despite this, significant progress has been made. In reactions involving the trifluoromethylbenzenesulfonyl moiety, the use of water as a solvent has proven effective. For example, the related compound, 4-(Trifluoromethyl)benzenesulfonohydrazide, enables the efficient sulfonylation of activated alkenes in water, demonstrating high efficiency and broad substrate compatibility. enamine.net This reagent's stability and compatibility with aqueous media make it ideal for sustainable organic synthesis, suggesting that future developments in the synthesis of this compound could explore water-based systems to reduce reliance on volatile organic compounds (VOCs). enamine.net

Electrochemical Methods in Functionalization

Electrosynthesis represents another green and powerful strategy, using electricity to drive chemical reactions. This method can often eliminate the need for chemical oxidants or reductants, reducing waste and improving the safety profile of a synthesis. nih.gov Electrochemical methods have been successfully applied to both trifluoromethylation and bromination reactions.

For instance, trifluoromethylation of alkenes can be achieved electrochemically using sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as the •CF3 radical source. In this process, the triflinate anion is oxidized at the anode to generate the trifluoromethyl radical, which then reacts with the substrate. nih.gov Similarly, the electrochemical bromofunctionalization of alkenes and alkynes provides a sustainable alternative to traditional bromination methods, using simple and safe bromide salts like NaBr as the bromine source. mdpi.com

These electrochemical approaches offer a pathway for the synthesis and functionalization of complex molecules. A tandem trifluoromethylation/annulation of N-arylsulfonylacrylamides has been developed, showcasing the potential of electrosynthesis to construct intricate molecular architectures. rsc.orgnih.gov Although a direct electrochemical synthesis of this compound is not prominently documented, the principles established in these related reactions provide a clear roadmap for its potential development.

The following table illustrates typical conditions for electrochemical functionalization relevant to the components of the target molecule.

| Reaction Type | Substrate | Reagent(s) | Electrode Material | Key Feature |

| Trifluoromethylation | Alkene | CF3SO2Na, DMF | Carbon Anode | Oxidant-free generation of •CF3 |

| Dibromination | Alkene | NaBr | Platinum Anode | Use of stable bromide salt |

| Annulation | 1,6-enyne | NaBr | Platinum Anode | Stereoselective cyclization |

This table contains representative data from electrochemical studies to highlight the applicability of the methodology. nih.govmdpi.com

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has become a transformative technology for chemical synthesis and manufacturing. thieme-connect.de It offers significant advantages in terms of safety, scalability, reproducibility, and process control. The small reactor volumes enhance heat and mass transfer, allowing for reactions to be run under conditions that would be too hazardous for large-scale batch production. uc.pt

For the synthesis of compounds containing the trifluoromethyl group, flow chemistry is particularly attractive. A unified, modular flow platform has been developed for the on-demand generation of reactive trifluoromethyl-heteroatom anions (like SCF3 and OCF3) from readily available precursors. chemrxiv.org This approach avoids the need to handle unstable or bespoke reagents and allows for the late-stage modification of drug intermediates. chemrxiv.org

The scalability of flow processes makes them ideal for industrial production. By simply extending the operation time, large quantities of a target molecule can be produced without the need for process re-optimization. thieme-connect.de While a specific flow synthesis of this compound is not detailed in the provided sources, the general principles of flow chemistry are highly applicable for its safe and efficient large-scale production, particularly given the reactive nature of sulfonyl halides.

Q & A

Basic: What are the standard synthetic routes for 4-(trifluoromethyl)benzenesulfonyl bromide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound can be adapted from analogous sulfonyl chloride preparations. A common approach involves bromination of the corresponding sulfonic acid derivative. For example:

- Step 1: React 4-(trifluoromethyl)benzenesulfonic acid with phosphorus pentabromide (PBr₅) in anhydrous conditions to replace the hydroxyl group with bromide.

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and UV visualization.

- Efficiency Optimization: Use a molar ratio of 1:1.2 (sulfonic acid:PBr₅) in dry dichloromethane under nitrogen, and maintain temperatures below 0°C to minimize side reactions like hydrolysis .

Basic: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Key characterization techniques include:

- ¹⁹F NMR: The trifluoromethyl (-CF₃) group appears as a singlet near δ -63 ppm due to equivalent fluorine atoms. Compare with reference spectra of trifluoromethyl-containing compounds for validation .

- Mass Spectrometry (HRMS): The molecular ion [M+H]⁺ should match the exact mass of C₇H₄BrF₃O₂S (calculated m/z 288.917). Use electrospray ionization (ESI) in positive mode for optimal detection .

- IR Spectroscopy: Confirm sulfonyl bromide stretches (S=O at ~1370 cm⁻¹ and S-Br at ~680 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, neutralize with sodium bicarbonate before disposal .

- Storage: Keep in amber glass bottles under nitrogen at -20°C to prevent degradation via hydrolysis or light exposure .

Advanced: How does the reactivity of this compound compare to its chloride analog in nucleophilic substitution reactions?

Methodological Answer:

The bromide derivative exhibits higher reactivity due to the weaker S-Br bond (vs. S-Cl), making it a superior leaving group. For example:

- In Suzuki-Miyaura couplings, the bromide facilitates faster oxidative addition to palladium catalysts.

- Experimental Validation: Compare reaction rates using identical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). The bromide analog typically achieves >90% conversion in 2 hours, while the chloride requires 4+ hours .

Advanced: What are the stability challenges of this compound under varying pH and solvent conditions?

Methodological Answer:

- Hydrolysis Sensitivity: The compound rapidly hydrolyzes in aqueous media (t₁/₂ < 1 hour at pH 7). Use anhydrous solvents (e.g., THF, DCM) and avoid protic environments.

- Thermal Stability: Decomposes above 60°C, releasing SO₂ and Br₂. Monitor via thermogravimetric analysis (TGA) and conduct reactions at ≤25°C .

- Light Sensitivity: Store in dark conditions to prevent radical degradation pathways, confirmed by UV-Vis spectroscopy showing absorbance shifts after light exposure .

Advanced: How can researchers resolve analytical contradictions when detecting byproducts in sulfonyl bromide synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS/MS to detect hydrolyzed products (e.g., 4-(trifluoromethyl)benzenesulfonic acid, m/z 229.01) or dimerization artifacts.

- NMR Troubleshooting: Overlapping peaks in ¹H NMR? Employ 2D-COSY or HSQC to resolve signals. For example, residual solvent (DCM) at δ 5.32 ppm can mask product signals—use deuterated THF instead .

- Quantitative Purity: Validate via elemental analysis; deviations >0.3% in Br content suggest impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.